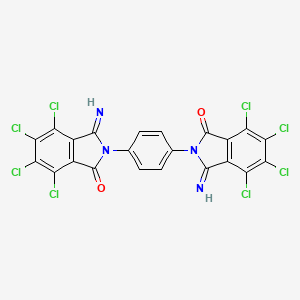
2,2'-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and iminoisoindolinone groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) typically involves the reaction of 1,4-phenylenediamine with tetrachlorophthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) involves its interaction with specific molecular targets. The compound’s chlorine atoms and iminoisoindolinone groups enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenediacetonitrile: Similar in structure but lacks the chlorine atoms and iminoisoindolinone groups.
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Shares the phenylene core but has different substituents.
Uniqueness
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) is unique due to its multiple chlorine atoms and iminoisoindolinone groups, which confer distinct chemical reactivity and potential bioactivity. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H6Cl8N4O2 |
|---|---|
Molecular Weight |
641.9 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-3-imino-2-[4-(4,5,6,7-tetrachloro-1-imino-3-oxoisoindol-2-yl)phenyl]isoindol-1-one |
InChI |
InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33(19(7)31)5-1-2-6(4-3-5)34-20(32)8-10(22(34)36)14(26)18(30)16(28)12(8)24/h1-4,31-32H |
InChI Key |
QZRQMVBKRHQWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=N)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)N4C(=N)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
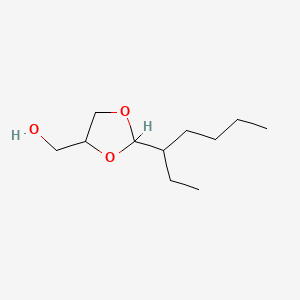
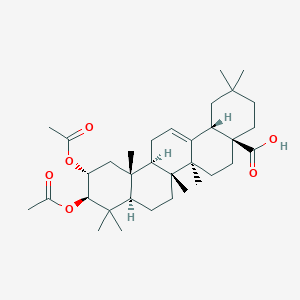
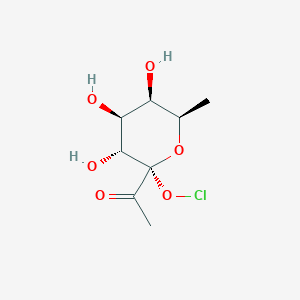
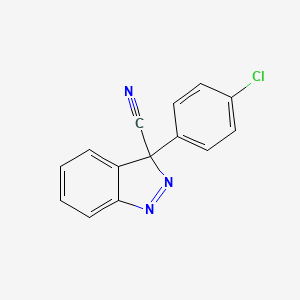
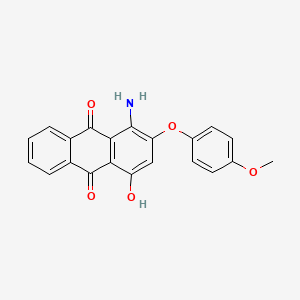

![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)
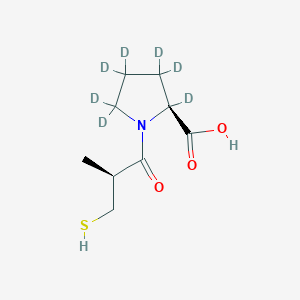
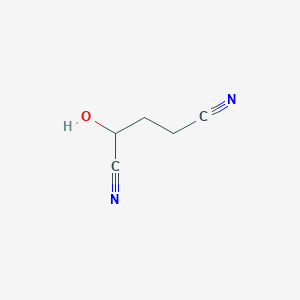
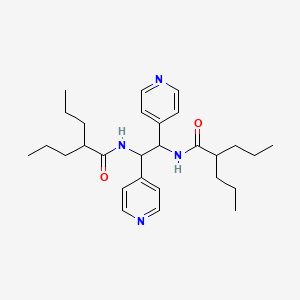
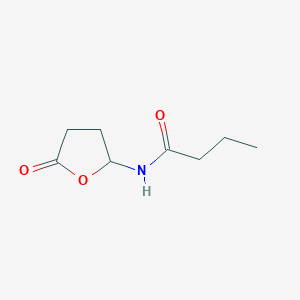
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
